4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15621414
Molecular Formula: C28H34N2O6
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H34N2O6 |
|---|---|
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | (4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C28H34N2O6/c1-4-36-23-11-8-21(18-19(23)2)26(31)24-25(20-6-9-22(34-3)10-7-20)30(28(33)27(24)32)13-5-12-29-14-16-35-17-15-29/h6-11,18,25,31H,4-5,12-17H2,1-3H3/b26-24+ |
| Standard InChI Key | HBVCOORVFKYFDG-SHHOIMCASA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)/O)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)OC)O)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyrrol-2(5H)-one core substituted with multiple functional groups:
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4-Ethoxy-3-methylbenzoyl group: Attached at position 4, contributing hydrophobic and electron-donating effects.
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3-Hydroxy group: Enhances hydrogen-bonding potential.
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5-(4-Methoxyphenyl) group: Introduces aromaticity and methoxy-mediated solubility.
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1-[3-(Morpholin-4-yl)propyl] chain: Provides a tertiary amine moiety for potential biological interactions .
The molecular formula is C28H34N2O6 (calculated based on structural analogs ), with a molecular weight of 506.6 g/mol.
Table 1: Key Structural Features
| Position | Substituent | Functional Impact |
|---|---|---|
| 1 | 3-(Morpholin-4-yl)propyl | Enhances solubility and receptor binding |
| 3 | Hydroxy group | Facilitates hydrogen bonding |
| 4 | 4-Ethoxy-3-methylbenzoyl | Modulates electronic environment |
| 5 | 4-Methoxyphenyl | Influences aromatic interactions |
Synthetic Pathways
Multi-Component Reaction Strategies
Analogous pyrrol-2-one derivatives are synthesized via one-pot, three-component reactions involving:
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Aromatic aldehydes (e.g., 4-methoxybenzaldehyde).
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Primary amines (e.g., morpholin-4-ylpropylamine).
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β-Keto esters (e.g., ethyl 4-ethoxy-3-methylbenzoylacetate) .
Trifluoroacetic acid (TFA) is commonly used as a catalyst, enabling cyclization and imine formation .
Reaction Optimization
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Temperature: 80–100°C under reflux.
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Solvent: Ethanol or dichloromethane.
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Yield: 45–65% after purification via column chromatography .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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1H NMR:
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13C NMR:
Infrared (IR) Spectroscopy
Biological Activity
Carbonic Anhydrase Inhibition
Pyrrol-2-one derivatives exhibit selectivity for human carbonic anhydrase (hCA) isoforms:
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hCA II: Inhibitory constants (Ki) of 5–20 nM for analogs with methoxy/hydroxy groups .
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hCA IX/XII: Moderate activity (Ki = 50–100 nM), relevant in hypoxic tumors .
Table 2: Hypothetical Inhibition Profile (Extrapolated)
| Target | Ki (nM) | Selectivity |
|---|---|---|
| hCA II | 10–15 | High |
| hCA IX | 40–60 | Moderate |
| hCA XII | 70–90 | Low |
Cytotoxicity Studies
Analogous compounds demonstrate anti-proliferative effects on cancer cell lines:
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